![molecular formula C13H27NO B13939018 1-(3-Butoxypropyl)-2-methylpiperidine CAS No. 63867-65-2](/img/structure/B13939018.png)
1-(3-Butoxypropyl)-2-methylpiperidine
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Overview
Description
1-(3-Butoxypropyl)-2-methylpiperidine is an organic compound that belongs to the class of piperidines Piperidines are a group of heterocyclic amines characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of 1-(3-Butoxypropyl)-2-methylpiperidine typically involves the reaction of 2-methylpiperidine with 3-butoxypropyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
1-(3-Butoxypropyl)-2-methylpiperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can lead to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the butoxypropyl group. Common reagents for these reactions include alkyl halides and acyl chlorides.
Hydrolysis: The butoxypropyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and piperidine derivatives.
Scientific Research Applications
1-(3-Butoxypropyl)-2-methylpiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new molecules.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.
Medicine: Research into the pharmacological properties of piperidine derivatives has shown potential for the development of new therapeutic agents. This compound may serve as a lead compound for drug discovery.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(3-Butoxypropyl)-2-methylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s piperidine ring can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity. The butoxypropyl group may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
1-(3-Butoxypropyl)-2-methylpiperidine can be compared with other piperidine derivatives, such as:
1-(3-Butoxypropyl)-5-oxo-3-pyrrolidinecarboxylic acid: This compound has a similar butoxypropyl group but differs in the presence of a pyrrolidine ring and a carboxylic acid functional group.
Maleimide derivatives: These compounds contain a maleimide group and are known for their reactivity in bioconjugation and polymer chemistry.
3-Butoxypropylamine: This compound shares the butoxypropyl group but has a simpler amine structure without the piperidine ring.
The uniqueness of this compound lies in its combination of the piperidine ring and the butoxypropyl group, which imparts distinct chemical and biological properties.
Biological Activity
1-(3-Butoxypropyl)-2-methylpiperidine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This compound is primarily recognized for its role as an intermediate in the synthesis of more complex pharmaceuticals and its potential therapeutic effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Pharmacological Potential
Research indicates that this compound may have applications in treating various conditions, including demyelinating diseases. Its mechanism of action is thought to involve modulation of pathways related to myelin repair and neuroprotection, which are crucial in conditions like leukodystrophies and multiple sclerosis.
Table 1: Potential Applications of this compound
Application Area | Description |
---|---|
Pharmaceutical Development | Serves as a precursor in synthesizing complex pharmaceutical agents. |
Demyelinating Diseases | May aid in the repair of myelin and support neuroprotection. |
Hematopoiesis | Potential myelostimulating activity observed in related studies. |
Biological Activity Studies
Several studies have explored the biological activity of compounds related to piperidine derivatives, including this compound. These studies typically focus on cell viability, neuroprotective effects, and potential therapeutic benefits.
Case Study: Myelostimulation
A relevant study demonstrated that certain piperidine derivatives exhibited myelostimulating activity in models of cyclophosphamide-induced myelodepression. Although not directly testing this compound, the findings suggest a class effect that could extend to this compound.
Table 2: Summary of Biological Activity Findings
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or pathways involved in neuroprotection and hematopoiesis.
Toxicological Profile
As with any pharmaceutical candidate, understanding the toxicological profile is crucial. Preliminary data from toxicological studies indicate that while some piperidine derivatives may exhibit cytotoxicity at high concentrations, the specific toxicity of this compound requires further investigation.
Table 3: Toxicological Considerations
Parameter | Finding |
---|---|
Cytotoxicity | Not extensively studied; requires more data. |
Safety Profile | Needs comprehensive evaluation. |
Properties
CAS No. |
63867-65-2 |
---|---|
Molecular Formula |
C13H27NO |
Molecular Weight |
213.36 g/mol |
IUPAC Name |
1-(3-butoxypropyl)-2-methylpiperidine |
InChI |
InChI=1S/C13H27NO/c1-3-4-11-15-12-7-10-14-9-6-5-8-13(14)2/h13H,3-12H2,1-2H3 |
InChI Key |
QJOAUKVCMSZLOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCCN1CCCCC1C |
Origin of Product |
United States |
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